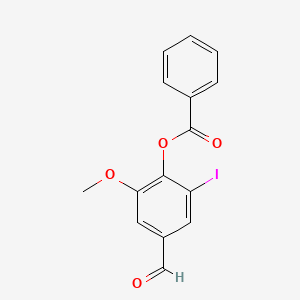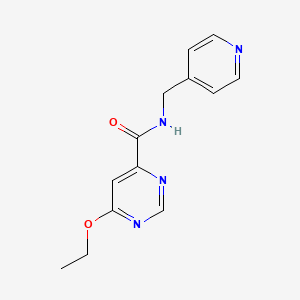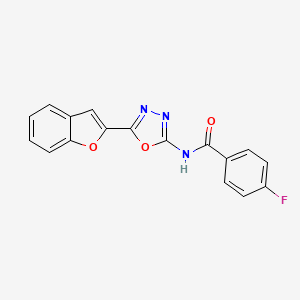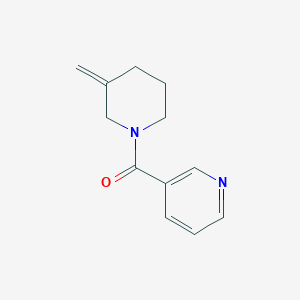![molecular formula C22H24ClN3OS B2968659 N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide CAS No. 893787-02-5](/img/structure/B2968659.png)
N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-chloro-4-methylphenyl)-2-{1’H-spiro[cyclohexane-1,2’-quinazoline]sulfanyl}acetamide” is a complex organic molecule. It contains a spiro[cyclohexane-1,2’-quinazoline] moiety, which is a bicyclic system where a cyclohexane ring is connected to a quinazoline ring at one atom . The compound also contains a sulfanyl group (-SH), an acetamide group (CH3CONH-), and a 2-chloro-4-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the bicyclic spiro[cyclohexane-1,2’-quinazoline] system. The cyclohexane ring is likely to adopt a chair conformation, while the quinazoline ring is aromatic and planar . The other groups (sulfanyl, acetamide, 2-chloro-4-methylphenyl) would add further complexity to the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfanyl group could undergo oxidation to form a disulfide bond, or it could participate in nucleophilic substitution reactions . The acetamide group could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the polar acetamide group and the potentially ionizable sulfanyl group could influence its solubility in different solvents .科学的研究の応用
Synthesis and Biological Activity
Synthetic Approaches and Antimicrobial Applications : The synthesis of spiro compounds related to N-(2-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide involves complex reactions forming biologically active sulfonamide derivatives. These compounds exhibit significant antimicrobial activities, including potent effects against both Gram-negative and Gram-positive bacteria, as well as antifungal properties superior to conventional treatments like ketoconazole (Hafez, Zaki, & El-Gazzar, 2016). Additionally, synthetic methodologies for creating spiro[indoline/acenaphthylene-3,4′-pyrazolo[3,4-b]pyridine derivatives in water highlight the potential for eco-friendly production processes of related compounds (Balamurugan, Perumal, & Menéndez, 2011).
Antitumor and Monoamine Oxidase Inhibition : Research has demonstrated the synthesis of new derivatives with high anti-monoamine oxidase and antitumor activity, showcasing the therapeutic potential of these compounds in the treatment of various diseases (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015). Similarly, the study of the antifungal activity of spiro[cyclopropane‐1,4′‐pyrazol‐3‐one] derivatives against Candida albicans suggests promising applications in addressing fungal infections (Maruoka, Kashige, Eishima, Okabe, Fujioka, Miake, Yamagata, & Tanaka, 2008).
将来の方向性
The future research directions for this compound could include exploring its potential biological activities, given the known activities of other quinazoline-containing compounds . Additionally, studies could be conducted to optimize its synthesis and to explore its reactivity and physical and chemical properties in more detail.
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3OS/c1-15-9-10-19(17(23)13-15)24-20(27)14-28-21-16-7-3-4-8-18(16)25-22(26-21)11-5-2-6-12-22/h3-4,7-10,13,25H,2,5-6,11-12,14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQTZNZEXQLOQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2968578.png)

![7-[(3-chlorophenyl)methyl]-3-methyl-8-[4-(3-phenylpropyl)piperazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2968580.png)
![2-(4-Fluorophenyl)imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B2968582.png)



![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2968592.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(N'-hydroxycarbamimidoyl)acetamide](/img/no-structure.png)
![4-[3-(2,4-Dimethylphenoxy)-4-oxo-1-[(oxolan-2-yl)methyl]azetidin-2-yl]benzonitrile](/img/structure/B2968594.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2968595.png)
